Anhydrovinblastine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

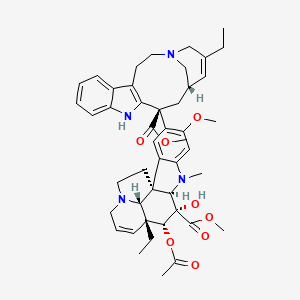

Anhydrovinblastin ist ein Vinca-Alkaloid, eine Klasse organischer Verbindungen, die für ihre bedeutenden biologischen Aktivitäten bekannt sind. Es ist ein dimeres Alkaloid, das aus einem Indol-Kern (Catharanthin) und einem Dihydroindol-Kern (Vindolin) besteht, die miteinander verbunden sind . Anhydrovinblastin ist ein entscheidendes Zwischenprodukt bei der Biosynthese von Vinblastin und Vincristin, die als Antitumormittel weit verbreitet sind .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Anhydrovinblastin wird typischerweise durch die Kupplung von Catharanthin und Vindolin synthetisiert. Eine übliche Methode beinhaltet die Verwendung von Meerrettichperoxidase, um die Kupplungsreaktion zu katalysieren . Eine andere Methode beinhaltet die Verwendung von Fe(III)-induzierter Kupplung, wobei Catharanthin oxidiert wird, um ein Radikal-Kation zu bilden, das anschließend mit Vindolin kuppelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Anhydrovinblastin beinhaltet oft die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren. So kann die Reaktion beispielsweise in Dimethylformamid (DMF) mit Thionylchlorid (SOCl2) als Reagenz bei einer Temperatur von 5 °C für 12 Stunden durchgeführt werden, wodurch eine Ausbeute von etwa 65,80 % erreicht wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anhydrovinblastine is typically synthesized through the coupling of catharanthine and vindoline. One common method involves the use of horseradish peroxidase to catalyze the coupling reaction . Another method involves the use of Fe(III)-promoted coupling, where catharanthine is oxidized to form a radical cation that subsequently couples with vindoline .

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield. For instance, the reaction can be carried out in dimethylformamide (DMF) with thionyl chloride (SOCl2) as the reagent at a temperature of 5°C for 12 hours, achieving a yield of approximately 65.80% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anhydrovinblastin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Fe(III)-NaBH4/Luft-Lösung wird verwendet, um die C15’-C20’-Doppelbindung zu oxidieren.

Reduktion: Natriumborhydrid (NaBH4) wird häufig für Reduktionsreaktionen verwendet.

Substitution: Thionylchlorid (SOCl2) wird für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Vinblastin und seine Isomere, wie z. B. Leurosidin .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Anhydrovinblastine has been investigated primarily for its antitumor properties. It has shown promise in treating various cancers, including cervical and lung cancer. The compound exhibits a significantly higher maximum tolerated dose and lower toxicity than vincristine and vinblastine, making it a compelling candidate for chemotherapy regimens .

Table 1: Cytotoxicity Comparison of this compound with Other Vinca Alkaloids

| Compound | IC50 (μM) on SKOV3 Cells | IC50 (μM) on C-4 Cells |

|---|---|---|

| This compound | 4.0 | 0.02 |

| Vincristine | Higher | Higher |

| Navelbine | Comparable | Comparable |

In Vivo Studies

Research has demonstrated that this compound exhibits superior antitumor effects in rodent models compared to traditional vinca alkaloids. In one study, rodents treated with this compound showed a significant reduction in tumor weight and improved survival rates compared to those treated with vincristine or navelbine .

Table 2: Tumor Weight Reduction in Rodent Models

| Treatment | Average Tumor Weight (g) | Survival Rate (%) |

|---|---|---|

| This compound | 5.0 | 70 |

| Vincristine | 10.0 | 50 |

| Navelbine | 8.0 | 55 |

Synthesis and Optimization

The synthesis of this compound has been optimized using response surface methodology to enhance yield and purity. This approach allows researchers to fine-tune reaction conditions for better production efficiency, which is crucial for scaling up for clinical applications .

Wirkmechanismus

Anhydrovinblastine exerts its effects by binding to tubulin, a protein that is essential for cell division. This binding inhibits the formation of microtubules, leading to mitotic arrest and cell death . The compound specifically targets the mitotic spindle, preventing the separation of chromosomes during cell division .

Vergleich Mit ähnlichen Verbindungen

Vinblastine: Anhydrovinblastine is a precursor to vinblastine, which has a methyl group on the indole nitrogen of the vindoline skeleton.

Vincristine: Similar to vinblastine, but with a formyl group instead of a methyl group on the indole nitrogen.

Vinorelbine: Another vinca alkaloid with a similar structure but different pharmacological properties.

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of other vinca alkaloids. Its ability to undergo various chemical reactions makes it a versatile compound for synthetic and medicinal chemistry .

Eigenschaften

Molekularformel |

C46H56N4O8 |

|---|---|

Molekulargewicht |

793 g/mol |

IUPAC-Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 |

InChI-Schlüssel |

FFRFGVHNKJYNOV-DOVUUNBWSA-N |

SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Isomerische SMILES |

CCC1=C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Kanonische SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Synonyme |

3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.